Difloxacin D3 hydrochloride trihydrate

Catalog No.
S12377444
CAS No.
M.F
C21H26ClF2N3O6
M. Wt
492.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difloxacin D3 hydrochloride trihydrate

Product Name

Difloxacin D3 hydrochloride trihydrate

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride

Molecular Formula

C21H26ClF2N3O6

Molecular Weight

492.9 g/mol

InChI

InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;;

InChI Key

SQHQDGFUHKBUDY-HCUZFQMISA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl

Difloxacin D3 hydrochloride trihydrate is a deuterium-labeled derivative of the fluoroquinolone antibiotic difloxacin. It is characterized by the molecular formula C21H23D3ClF2N3O6 and a molecular weight of 492.92 g/mol. The compound is notable for its unique structure, which includes a deuterium isotope substitution, enhancing its utility in various biochemical and pharmaceutical applications, particularly in tracing and analytical studies .

As an antimicrobial agent, difloxacin D3 hydrochloride trihydrate exhibits activity against a variety of bacterial pathogens, making it a valuable compound in both clinical and research settings. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Typical of fluoroquinolone antibiotics. Key reactions include:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of difloxacin and other degradation products.
  • Reduction: The presence of deuterium allows for specific reduction reactions that can be monitored using mass spectrometry, providing insights into metabolic pathways.
  • Complexation: Difloxacin can form complexes with metal ions, which may affect its antibacterial activity and pharmacokinetics.

These reactions are essential for understanding the stability and bioavailability of difloxacin D3 hydrochloride trihydrate in biological systems .

Difloxacin D3 hydrochloride trihydrate demonstrates significant biological activity as an antimicrobial agent. It is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's deuterium labeling facilitates pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions within biological systems more accurately .

Research has shown that difloxacin exhibits lower toxicity compared to other fluoroquinolones while maintaining potent antibacterial effects. Its applications extend beyond traditional antibacterial use; it has been investigated for potential immunomodulatory effects in conditions such as COVID-19 .

The synthesis of difloxacin D3 hydrochloride trihydrate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Deuteration: A deuterated reagent is introduced to selectively replace hydrogen atoms with deuterium at specific positions on the molecule.
  • Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized as a trihydrate.

This multi-step synthesis allows for the incorporation of deuterium while preserving the antibiotic properties of difloxacin .

Difloxacin D3 hydrochloride trihydrate has several applications:

  • Antimicrobial Research: Used in studies investigating bacterial resistance mechanisms and the efficacy of new antibiotics.
  • Pharmacokinetic Studies: Its deuterium labeling makes it ideal for tracing metabolic pathways in vivo.
  • Immunoregulation: Emerging research suggests potential applications in modulating immune responses, particularly in viral infections like COVID-19 .

Interaction studies involving difloxacin D3 hydrochloride trihydrate focus on its pharmacological interactions with other compounds. These studies have revealed:

  • Synergistic Effects: When combined with certain beta-lactam antibiotics, difloxacin can enhance antibacterial efficacy against resistant strains.
  • Metabolic Pathways: Research utilizing mass spectrometry has shown how difloxacin is metabolized in the body, providing insights into drug-drug interactions and potential side effects .

Difloxacin D3 hydrochloride trihydrate shares structural similarities with several other fluoroquinolone antibiotics. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
EnoxacinC17H19F2N3O3First-generation fluoroquinolone
PefloxacinC19H20F2N4O3Broad-spectrum activity
TemafloxacinC19H18F2N4O4Enhanced activity against Gram-negative bacteria
NorfloxacinC17H18F3N3O3Effective against urinary tract infections

Uniqueness of Difloxacin D3 Hydrochloride Trihydrate:

  • The incorporation of deuterium allows for enhanced tracking in biological studies.
  • It maintains a balance between potency and reduced toxicity compared to many other fluoroquinolones.

Difloxacin D3 hydrochloride trihydrate stands out due to its specific isotopic labeling, which provides unique advantages in research applications while retaining effective antimicrobial properties .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

492.1666498 g/mol

Monoisotopic Mass

492.1666498 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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